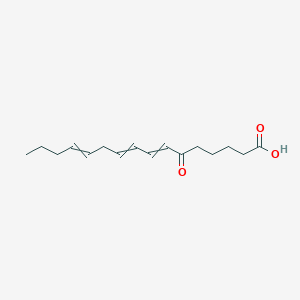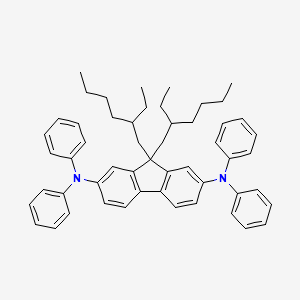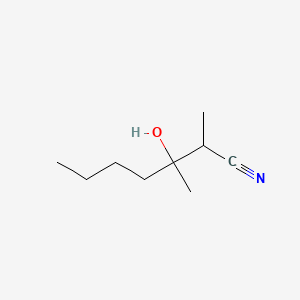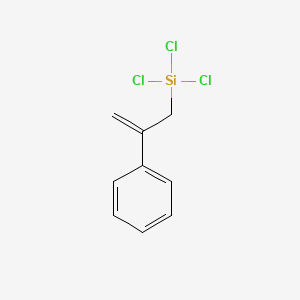![molecular formula C11H18O B14202058 (2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one CAS No. 875534-23-9](/img/structure/B14202058.png)
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one is an organic compound with a unique structure that includes a cyclohexanone ring substituted with a pent-3-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as the starting material, which undergoes a series of reactions including alkylation and enantioselective reduction to introduce the pent-3-en-2-yl group in the desired configuration. The reaction conditions typically involve the use of strong bases and chiral catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which (2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The compound’s cyclohexanone ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the pent-3-en-2-yl group.
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexanol: The reduced form of the compound with an alcohol group instead of a ketone.
Pent-3-en-2-one: A simpler compound with a similar pentenyl group but lacking the cyclohexane ring.
Uniqueness
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one is unique due to its specific stereochemistry and the presence of both a cyclohexanone ring and a pent-3-en-2-yl group.
Properties
CAS No. |
875534-23-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h3,6,9-10H,4-5,7-8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
LYZOBBSYFHZOIE-VHSXEESVSA-N |
Isomeric SMILES |
CC=C[C@H](C)[C@H]1CCCCC1=O |
Canonical SMILES |
CC=CC(C)C1CCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alanyl-N-[(2-nitrophenyl)methyl]glycine](/img/structure/B14201975.png)
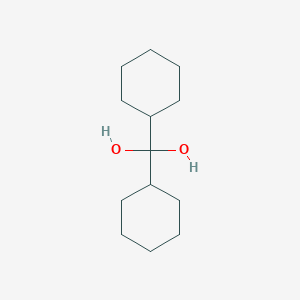
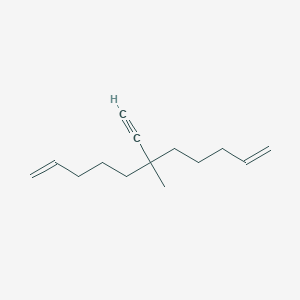

![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)

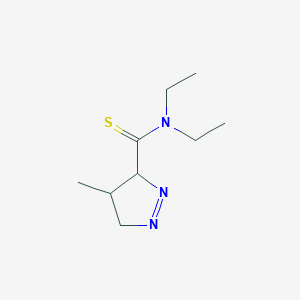
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![4-[(4-Bromo-2-butanoylphenoxy)methyl]benzoic acid](/img/structure/B14202026.png)
